

An In-depth Technical Guide to SC-26196

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Compound of Interest

Compound Name: SC-26196

Cat. No.: B126011

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This technical guide provides a comprehensive overview of **SC-26196**, a selective inhibitor of Delta-6 desaturase. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its biochemical properties, mechanism of action, and experimental applications.

Core Properties of SC-26196

SC-26196 is a potent and selective, orally active inhibitor of Delta-6 desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2).^{[1][2]} Its systematic name is α,α -diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile.^{[2][3]}

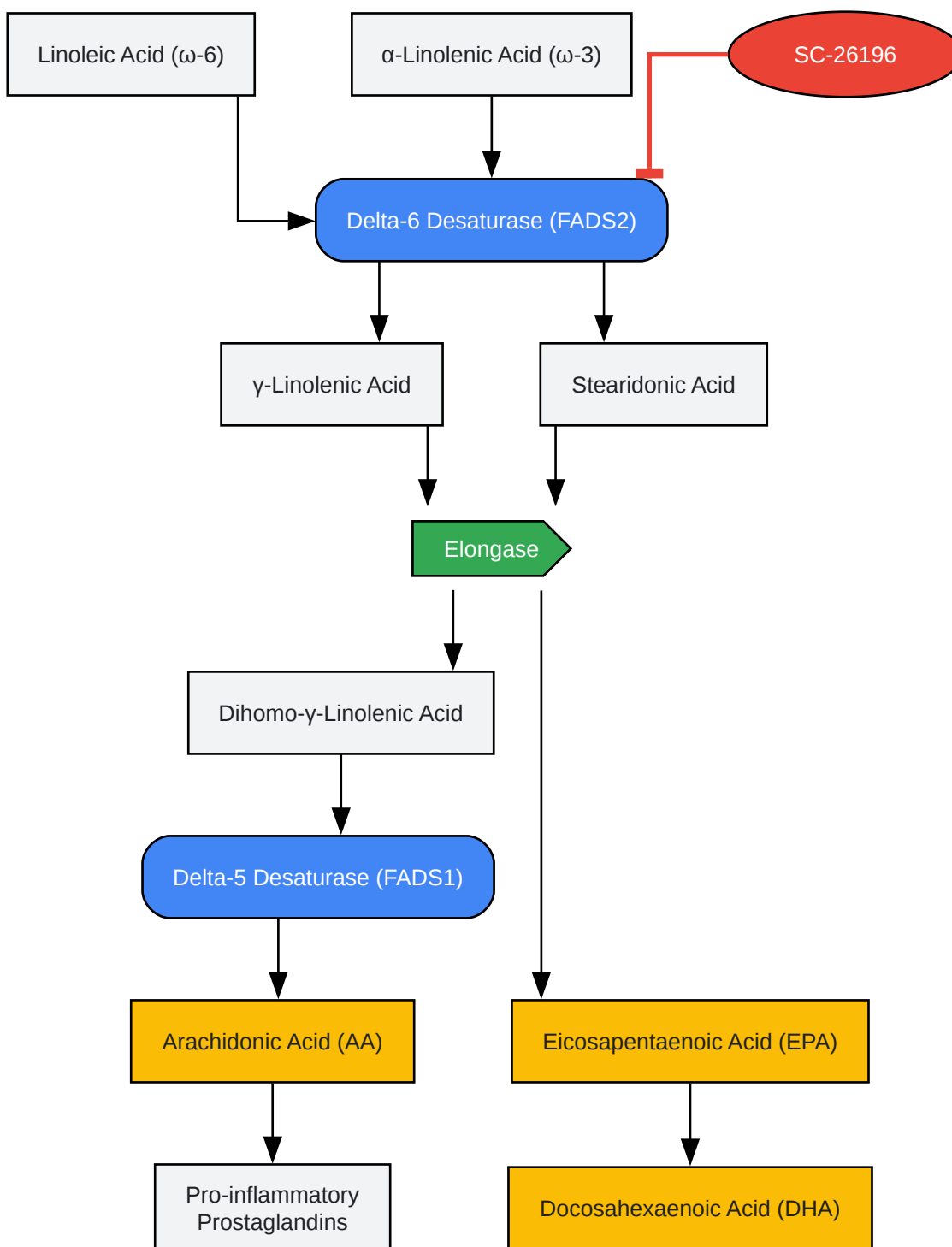
Property	Value	Citations
Molecular Formula	C27H29N5	
Molecular Weight	423.55 g/mol	
CAS Number	218136-59-5	

Mechanism of Action and Signaling Pathways

SC-26196 selectively targets and inhibits the enzymatic activity of Delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). The inhibitory concentration (IC50) for FADS2 is approximately 0.2 μ M in a rat liver microsomal assay. This inhibition is highly selective, as the IC50 values for Delta-5 (FADS1) and Delta-9 (SCD-1) desaturases are significantly higher, exceeding 200 μ M.

The primary role of FADS2 is to introduce a double bond at the delta-6 position of fatty acids. This is a critical rate-limiting step in the biosynthesis of long-chain PUFAs. By inhibiting FADS2, **SC-26196** effectively blocks the conversion of linoleic acid (LA) to gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA) to stearidonic acid (SDA). This, in turn, prevents the downstream synthesis of crucial signaling molecules such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

The inhibition of this pathway has significant downstream effects, including anti-inflammatory properties and the modulation of cancer cell proliferation and metastasis.



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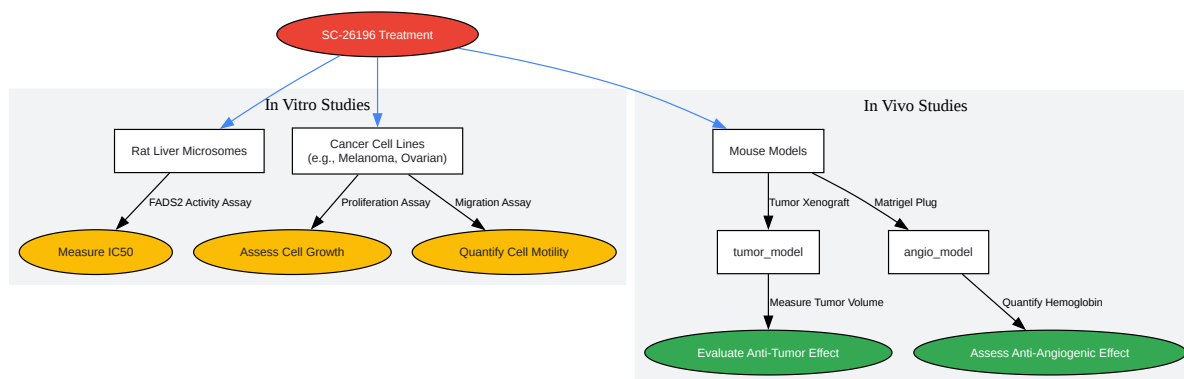
Inhibition of the FADS2-mediated fatty acid desaturation pathway by **SC-26196**.

Experimental Protocols

SC-26196 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of FADS2. Below are summaries of key experimental methodologies.

- Objective: To determine the IC₅₀ of **SC-26196** on FADS2 activity.
- Methodology: The assay is typically performed using rat liver microsomes as a source of the FADS2 enzyme.
 - Radiolabeled [1-¹⁴C] 18:2n-6 (linoleic acid) is used as the substrate.
 - Microsomes are incubated with the substrate in the presence of varying concentrations of **SC-26196**.
 - The reaction is stopped, and the fatty acids are extracted and methylated to form fatty acid methyl esters (FAMES).
 - The FAMES are separated using reverse-phase high-performance liquid chromatography (HPLC), and the radioactivity of the substrate and the product (gamma-linolenic acid) is quantified.
 - The IC₅₀ value is calculated as the concentration of **SC-26196** that causes a 50% reduction in the conversion of linoleic acid to gamma-linolenic acid.
- Objective: To assess the effect of FADS2 inhibition on cell behavior.
- Cell Lines: A variety of cell lines have been used, including human peripheral blood mononuclear cells (PBMCs), Jurkat cells, and various cancer cell lines (e.g., melanoma, ovarian).
- Proliferation Assay:
 - Cells are seeded in multi-well plates and treated with **SC-26196** (e.g., 200 nM) or a vehicle control (DMSO).
 - Cell proliferation is measured after a set incubation period (e.g., 48-72 hours) using standard methods such as XTT assays or by quantifying cell division through flow cytometry.

- Migration Assay (Transwell):
 - Cells are pre-treated with **SC-26196** (e.g., 50 μ M for 48 hours) or a vehicle control.
 - The treated cells are seeded into the upper chamber of a transwell insert. The lower chamber contains a chemoattractant.
 - After incubation, non-migrated cells in the upper chamber are removed.
 - Cells that have migrated to the underside of the insert are fixed, stained, and counted.
- Objective: To evaluate the anti-tumor and anti-angiogenic effects of **SC-26196** in animal models.
- Animal Models: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies.
- Tumor Growth Inhibition:
 - Cancer cells (e.g., B16 melanoma or Lewis Lung Carcinoma) are injected subcutaneously into mice.
 - Once tumors are palpable, mice are treated with **SC-26196**, often administered through diet or oral gavage. Dosages can range from 10 to 100 mg/kg per day.
 - Tumor volume is measured regularly over the course of the study. At the end of the study, tumors are excised and weighed.
- Matrigel Plug Angiogenesis Assay:
 - Mice are injected subcutaneously with Matrigel mixed with a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF) and **SC-26196** (e.g., 100 μ M) or a control.
 - After a period (e.g., 7-10 days), the Matrigel plugs are harvested.
 - The extent of new blood vessel formation within the plug is quantified, often by measuring hemoglobin content.



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Workflow of common in vitro and in vivo experiments involving **SC-26196**.

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References

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